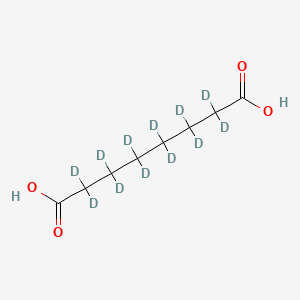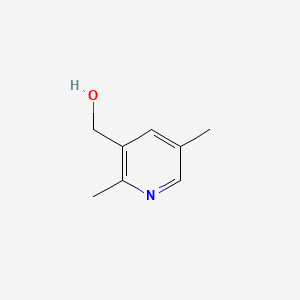![molecular formula C8H10N2O2 B574008 ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- CAS No. 164223-46-5](/img/structure/B574008.png)
ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- is a heterocyclic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes a fused isoxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde
- 5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione
- 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Uniqueness
ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- is unique due to its specific ring structure and the presence of both isoxazole and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
164223-46-5 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 |
IUPAC Name |
3,5-dimethyl-6,7-dihydro-[1,2]oxazolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C8H10N2O2/c1-5-7-6(12-9-5)3-4-10(2)8(7)11/h3-4H2,1-2H3 |
InChI Key |
ABRASABHAUUGJM-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(=O)N(CC2)C |
Synonyms |
Isoxazolo[4,5-c]pyridin-4(5H)-one, 6,7-dihydro-3,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



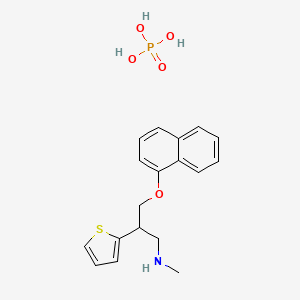
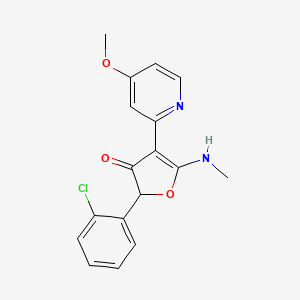
![Bicyclo[2.2.1]heptane-2,3,5,7-tetrol, (2-exo,3-endo,5-endo,7-anti)- (9CI)](/img/new.no-structure.jpg)
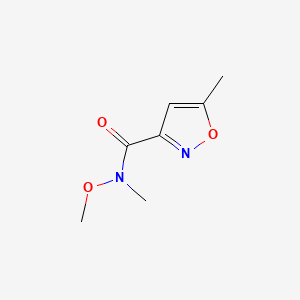
![[1,3]Thiazolo[5,4-d][1,3]oxazole](/img/structure/B573942.png)
